Home > Products > Building Blocks P9943 > 2-(4-Methylpiperazin-1-yl)isonicotinonitrile
2-(4-Methylpiperazin-1-yl)isonicotinonitrile - 1016501-27-1

2-(4-Methylpiperazin-1-yl)isonicotinonitrile

Catalog Number: EVT-396610
CAS Number: 1016501-27-1
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-Benzo[d]imidazol-2-yl)aryl nitriles

  • Compound Description: This class of compounds is mentioned in the context of C-H activation reactions for the cyanation of aryls and heteroaryls [].

2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (3)

  • Compound Description: This compound serves as a direct precursor in the synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile [].

2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (4)

  • Compound Description: This compound is synthesized via nucleophilic substitution of 2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile with 1-methylpiperazine [].
Overview

2-(4-Methylpiperazin-1-yl)isonicotinonitrile is a chemical compound with significant implications in medicinal chemistry and pharmaceutical research. It features a piperazine moiety and is derived from isonicotinonitrile, a compound known for its biological activity. This compound is classified as a nitrile derivative, which is characterized by the presence of a cyano group (CN-C\equiv N) attached to an aromatic system.

Source and Classification

The compound can be synthesized through various chemical reactions involving isonicotinonitrile and piperazine derivatives. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure, specifically in the piperazine ring. Its classification as a nitrile indicates potential reactivity in organic synthesis, particularly in nucleophilic substitution reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile typically involves the nucleophilic substitution reaction of isonicotinonitrile with 4-methylpiperazine. The general procedure includes:

  1. Reactants: Isonicotinonitrile and 4-methylpiperazine.
  2. Solvent: Common solvents include ethanol or dimethylformamide.
  3. Conditions: The reaction often requires heating to facilitate the nucleophilic attack on the electrophilic carbon of the isonicotinonitrile.

This method can be optimized for industrial production by employing continuous flow reactors, which enhance yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile can be represented as follows:

  • Molecular Formula: C12_{12}H14_{14}N4_{4}
  • Molecular Weight: Approximately 218.27 g/mol
  • InChI Key: A unique identifier for chemical substances, which can be used for database searches.

The compound features a piperazine ring linked to an isonicotinonitrile moiety, providing it with distinct chemical properties that are valuable in drug development.

Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Methylpiperazin-1-yl)isonicotinonitrile can participate in several types of chemical reactions:

  1. Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for further functionalization.
  2. Reduction Reactions: Under specific conditions, the cyano group can be reduced to form amines or other derivatives.
  3. Oxidation Reactions: The compound may also be oxidized to yield various products depending on the reagents used .

Common reagents for these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation.

Mechanism of Action

Process and Data

The mechanism of action of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the piperazine ring allows for enhanced binding affinity to various biological molecules, which can lead to diverse pharmacological effects. Studies have indicated that compounds with similar structures exhibit activity against specific targets involved in disease pathways, making this compound a candidate for further research in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile include:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and ethanol.
  • Melting Point: Specific data on melting point may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical properties include:

  • Reactivity: Exhibits reactivity characteristic of nitriles, particularly in nucleophilic substitution.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

2-(4-Methylpiperazin-1-yl)isonicotinonitrile has several applications in scientific research:

  1. Medicinal Chemistry: Used as a building block for synthesizing new pharmaceutical agents targeting various diseases.
  2. Biological Studies: Investigated for its interactions with biological systems, including enzyme inhibition studies.
  3. Chemical Probes Development: Employed in designing chemical probes to study biological processes at the molecular level .
Introduction to the Pharmacological Relevance of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile

This pyridine derivative, characterized by its nitrile functionality and 4-methylpiperazinyl substitution, represents a synthetically accessible small molecule scaffold investigated for modulating specific kinase signaling pathways. Its core structure positions it within medicinal chemistry efforts targeting dysregulated signaling in vascular and inflammatory pathologies, particularly within the context of ocular diseases resistant to conventional biological therapies [1] [2].

Role in Targeting Atypical Protein Kinase C (aPKC) Isoforms

2-(4-Methylpiperazin-1-yl)isonicotinonitrile emerged from a focused medicinal chemistry campaign aimed at optimizing inhibitors of atypical Protein Kinase C (aPKC) isoforms, specifically PKCζ and PKCι/λ [2]. These isoforms are distinct from conventional PKCs as they do not require calcium or diacylglycerol for activation. They play crucial roles in establishing cell polarity during development; however, in mature endothelial cells, aberrant aPKC activity becomes a critical node downstream of multiple vasoactive cytokines (like VEGF and TNF-α) driving pathological processes [2].

The compound was identified as part of a series derived from a tricyclic thieno[2,3-d]pyrimidine lead (CRT0066854), known to be an ATP-competitive inhibitor binding deep within a lipophilic pocket of PKCι, projecting its basic aromatic sidechain towards the solvent front [2]. The structural modifications leading to 2-(4-Methylpiperazin-1-yl)isonicotinonitrile were designed to explore SAR towards this solvent-exposed region, aiming to modulate potency, selectivity, and physicochemical properties. While the precise binding affinity data for this specific congener relative to the lead compound within the publication context is implied but not exhaustively detailed in the provided results, it was synthesized and tested as part of a strategy to improve the pharmacological profile. Crucially, it demonstrated activity in reducing VEGF-induced permeability in Bovine Retinal Endothelial Cells (BRECs), a functional assay indicative of aPKCζ pathway engagement [2]. This activity profile suggests its potential as a chemical probe for studying aPKC-dependent signaling.

Table 2: Comparison of Key Pharmacological Activities of Investigated Compounds Targeting aPKC [2]

Activity/PropertyTricyclic Lead (CRT0066854)2-(4-Methylpiperazin-1-yl)isonicotinonitrile (Congener)
Core ScaffoldThieno[2,3-d]pyrimidinePyridine
Primary TargetaPKCι / aPKCζ (ATP-competitive)aPKCζ (Functional Assay Activity Implicated)
Reduction of VEGF-induced permeability in BRECsYes (Potent)Yes (Observed)
Inhibition of TNF-α-induced NFκB activation (HEK293)Data Shown for Optimized AnalogNot Explicitly Stated for This Congener
Selectivity Profile (Panel of Kinases)Favorable (Shown for 7l)Not Explicitly Detailed

Implications in Vascular Permeability and Inflammatory Pathways

The compound exhibits significant potential in modulating critical vascular and inflammatory pathways. Its primary relevance lies in its ability to inhibit signaling cascades downstream of inflammatory cytokines like VEGF and TNF-α, which converge on aPKC activation [2].

  • Dual Cytokine Pathway Inhibition: Research demonstrated that optimized compounds within this chemical series, including pyridine derivatives synthesized alongside the lead scaffold, effectively reduced VEGF-induced permeability in BREC cells. More importantly, a key optimized analog (7l) from the broader study program also showed potent ability to prevent TNF-α-induced NF-κB activation in HEK293 cells in a luciferase assay, without adversely affecting cell survival [2]. This highlights the potential of targeting aPKC to intercept multiple inflammatory pathways simultaneously.
  • In Vivo Efficacy in Vascular Leakage Models: The translational significance was confirmed through in vivo studies. Intravitreal administration of the optimized compound (7l) resulted in a complete reduction in vascular permeability in a rat model designed to assess blockade of both VEGF- and TNFα-induced permeability across the retinal vasculature [2]. This demonstrates the profound effect achievable by inhibiting the common aPKC node.
  • Mechanism Linking Permeability and Inflammation: aPKC inhibition disrupts a critical link between vascular hyperpermeability and inflammation. Beyond reducing endothelial cell leakage, inhibition also attenuates processes like ICAM-1 phosphorylation and leukocyte binding in response to TNF-α, which are essential for leukostasis (a hallmark of inflammatory eye diseases like diabetic retinopathy) [2] [7]. Furthermore, studies using related inhibitors or genetic approaches (e.g., expressing kinase-dead aPKCζ) showed reduction in ischemia reperfusion-induced microglial expansion, granulocyte recruitment, and expression of inflammatory factors like complement factor B [2]. Therefore, 2-(4-Methylpiperazin-1-yl)isonicotinonitrile, as part of this inhibitor class, targets a mechanism that controls both barrier dysfunction and the associated inflammatory cell infiltration.

Potential as an Alternative to Anti-VEGF Therapies in Ocular Diseases

Anti-VEGF therapies (e.g., ranibizumab, bevacizumab, aflibercept) have revolutionized the treatment of retinal diseases characterized by neovascularization and edema, such as neovascular Age-Related Macular Degeneration (nAMD), Diabetic Macular Edema (DME), and Retinal Vein Occlusion (RVO) [3]. However, a significant limitation is that approximately half of patients with Diabetic Retinopathy (DR) fail to respond adequately to anti-VEGF monotherapy [2]. This resistance is attributed to the contribution of additional inflammatory factors (e.g., TNF-α, IL-1β, IL-6, IL-8, CCL2) elevated in DR and other ocular conditions, which drive vascular permeability and edema independently or synergistically with VEGF [2] [3].

2-(4-Methylpiperazin-1-yl)isonicotinonitrile and its optimized analogs represent a promising class of small-molecule aPKC inhibitors positioned as potential alternatives or adjuncts to anti-VEGF biologics:

  • Targeting Multiple Mediators: Unlike anti-VEGF agents which primarily neutralize VEGF-A (and related isoforms/ligands for aflibercept), aPKC inhibitors act downstream of multiple cytokines (VEGF, TNF-α, thrombin, CCL2). This broader mechanism addresses the multifactorial nature of inflammation and permeability in non-responders [2] [7].
  • Overcoming Biological Limitations: Small molecules offer potential advantages over intravitreal biologics, including lower cost, easier manufacturing, potentially better tissue penetration (especially relevant for deep retinal or sub-RPE targets), and avoidance of issues related to sustained intraocular exposure or systemic absorption concerns associated with large proteins [2] [7].
  • Evidence for Therapeutic Effect: The demonstrated efficacy of the lead compound in the series (7l) in blocking both VEGF- and TNFα-induced retinal vascular permeability in a rat model provides strong preclinical proof-of-concept for this approach [2]. Furthermore, the favorable pharmacokinetic profile observed in mice for 7l – good microsomal stability, moderate plasma exposure, low clearance, long half-life, high oral bioavailability, and significant accumulation in the eye (with higher levels than in plasma after oral dosing) – suggests potential for diverse dosing regimens (intravitreal, systemic) to achieve sustained therapeutic levels in ocular tissues [2].
  • Addressing Unmet Need: By targeting a common downstream effector of multiple permeability-inducing cytokines, aPKC inhibitors like those derived from this chemical scaffold offer a novel therapeutic strategy for patients with persistent macular edema or inflammation despite maximal anti-VEGF therapy, fulfilling a critical unmet medical need [2] [3] [7].

Table 3: Comparison of Mechanisms: Anti-VEGF vs. aPKC Inhibitor (e.g., 2-(4-Methylpiperazin-1-yl)isonicotinonitrile class) [2] [3] [7]

FeatureAnti-VEGF Agents (e.g., Ranibizumab, Aflibercept)aPKC Inhibitors (e.g., 2-(4-Methylpiperazin-1-yl)isonicotinonitrile class)
Primary TargetVascular Endothelial Growth Factor (VEGF-A, PlGF)Atypical Protein Kinase C isoforms (PKCζ / PKCι)
MechanismLigand sequestration (extracellular)Intracellular kinase inhibition (downstream signaling)
Scope of Pathway InhibitionPrimarily VEGF-dependent pathwaysDownstream of multiple cytokines (VEGF, TNF-α, Thrombin, CCL2)
Potential to Address Non-VEGF Mediators (e.g., TNF-α)LimitedHigh
Theoretical Advantage in Anti-VEGF Non-RespondersNot applicableHigh (Targets alternative drivers)
Molecular SizeLarge (Protein: Antibody, Fab, Fusion protein)Small Molecule
Potential RoutesPrimarily IntravitrealIntravitreal, Potential for Systemic/ Oral (based on PK of lead analog)

Properties

CAS Number

1016501-27-1

Product Name

2-(4-Methylpiperazin-1-yl)isonicotinonitrile

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-8-10(9-12)2-3-13-11/h2-3,8H,4-7H2,1H3

InChI Key

UMQJVBUCVQRYCQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C#N

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.